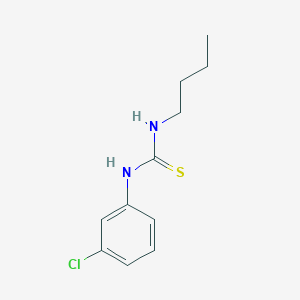![molecular formula C20H18N2O4 B4886210 N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B4886210.png)
N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide
Overview
Description
N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide, also known as MAFP, is a synthetic compound that has gained significant attention in scientific research. It has been widely used as a tool to study the physiological and biochemical effects of the endocannabinoid system.
Mechanism of Action
N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide works by irreversibly inhibiting the enzyme FAAH, which is responsible for the breakdown of the endocannabinoid anandamide. This inhibition leads to an increase in anandamide levels, which in turn activates cannabinoid receptors. The activation of cannabinoid receptors has been shown to have a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The activation of cannabinoid receptors by this compound has been shown to have a wide range of physiological and biochemical effects. These effects include analgesia, anti-inflammatory effects, neuroprotection, and appetite regulation. This compound has also been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, epilepsy, and anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide in lab experiments is its specificity for FAAH inhibition. This specificity allows for the selective modulation of the endocannabinoid system without affecting other systems. However, one of the limitations of using this compound is its irreversible inhibition of FAAH, which can lead to long-lasting effects. Additionally, this compound has a short half-life, which can make it difficult to study its effects over a longer period.
Future Directions
For the study of N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide and the endocannabinoid system include the development of more selective FAAH inhibitors and the exploration of its potential therapeutic applications in the treatment of various diseases.
Scientific Research Applications
N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide has been used extensively in scientific research to study the endocannabinoid system. It works by irreversibly inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of the endocannabinoid anandamide. This inhibition leads to an increase in anandamide levels, which in turn activates cannabinoid receptors.
properties
IUPAC Name |
N-[1-(4-methoxyanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-25-16-11-9-15(10-12-16)21-19(18(23)14-6-3-2-4-7-14)22-20(24)17-8-5-13-26-17/h2-13,19,21H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYENEDBVRSBHHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4886133.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4886136.png)
![3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4886138.png)
![5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4886142.png)
![methyl 3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoate](/img/structure/B4886145.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4886149.png)
![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B4886154.png)
![N-{4-[(isopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4886167.png)
![2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide](/img/structure/B4886178.png)
![2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-nitrophenol](/img/structure/B4886180.png)
![N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4886183.png)
![1-[4-(4-ethylphenoxy)butyl]piperidine](/img/structure/B4886189.png)
